molecular formula C11H11F3N2O3 B8406056 Methyl 2-acetamido-5-amino-4-(trifluoromethyl)benzoate

Methyl 2-acetamido-5-amino-4-(trifluoromethyl)benzoate

Cat. No. B8406056
M. Wt: 276.21 g/mol
InChI Key: FDJBTXMFQCKYKX-UHFFFAOYSA-N
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Patent
US08299085B2

Procedure details

A solution of 1.7 g (5.55 mmol) of 2-acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester in 29 ml of methanol is treated with 250 mg of Pd/C (10%) and the mixture stirred under 5 bars of hydrogen for 20 minutes. The mixture is filtered and the filtrate concentrated in vacuo to give 1.58 g (quantitative) of 2-acetylamino-5-amino-4-trifluoromethyl-benzoic acid methyl ester as yellow crystals, m.p. 143-152° C.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[C:7]([C:13]([F:16])([F:15])[F:14])=[CH:6][C:5]=1[NH:17][C:18](=[O:20])[CH3:19].[H][H]>CO.[Pd]>[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[C:8]([NH2:10])[C:7]([C:13]([F:16])([F:15])[F:14])=[CH:6][C:5]=1[NH:17][C:18](=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)[N+](=O)[O-])C(F)(F)F)NC(C)=O)=O
Name
Quantity
29 mL
Type
solvent
Smiles
CO
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)N)C(F)(F)F)NC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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